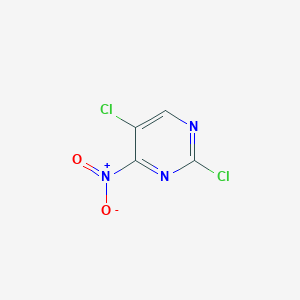
2,5-Dichloro-4-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-nitropyrimidine is a chemical compound with the molecular formula C4HCl2N3O2 and a molecular weight of 193.98 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyrimidine ring. This compound appears as a clear yellow liquid or low melting solid and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-nitropyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the use of hydrochloric acid, thionyl chloride, or phosphorus oxychloride as chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as rotary evaporators and inert atmospheres helps in maintaining the stability of the compound during production .
化学反応の分析
Types of Reactions
2,5-Dichloro-4-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions are commonly used for substitution reactions.
Major Products Formed
科学的研究の応用
2,5-Dichloro-4-nitropyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 2,5-Dichloro-4-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Similar in structure but differs in the position of the nitro group.
4,6-Dichloro-5-nitropyrimidine: Another derivative with different substitution patterns.
2-Chloro-5-nitropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-4-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and reduction reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C4HCl2N3O2 |
|---|---|
分子量 |
193.97 g/mol |
IUPAC名 |
2,5-dichloro-4-nitropyrimidine |
InChI |
InChI=1S/C4HCl2N3O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H |
InChIキー |
KJQMNZALJSBZMT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


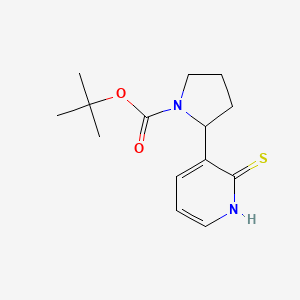

![2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11799641.png)
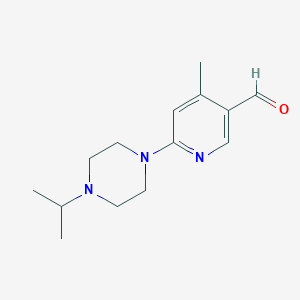
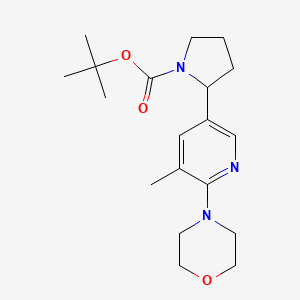
![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)


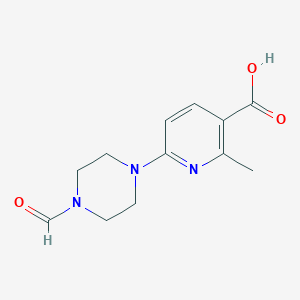
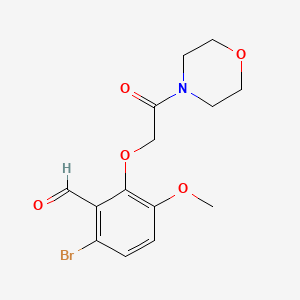
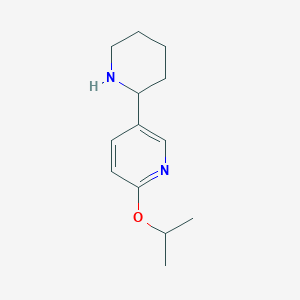
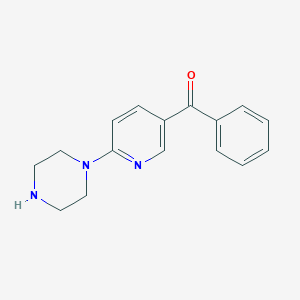
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

